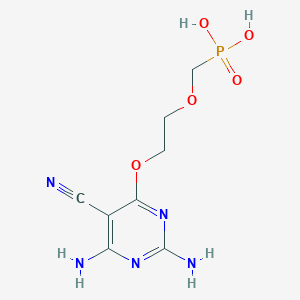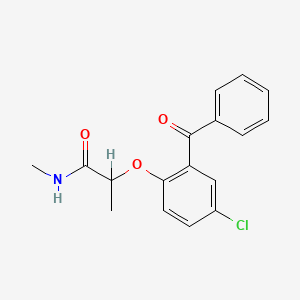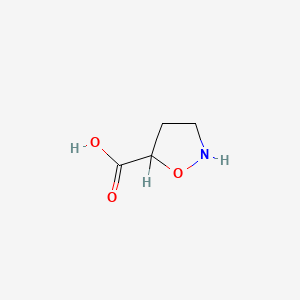
1,2-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Oxazolidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization . Another method includes the use of multicomponent reactions involving 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents such as Deoxo-Fluor® and commercial manganese dioxide in packed reactors has been reported to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The products vary based on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,2-Oxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include the inhibition of bacterial protein synthesis, making it a potential candidate for antibacterial drug development .
Vergleich Mit ähnlichen Verbindungen
1,2-Oxazolidine-5-carboxylic acid can be compared with other similar compounds such as oxazolines, oxazoles, and thiazoles:
Oxazoles: Oxazoles are the oxidized form of oxazolines and have a more aromatic character.
Thiazoles: Thiazoles contain sulfur instead of oxygen in the ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
36839-09-5 |
|---|---|
Molekularformel |
C4H7NO3 |
Molekulargewicht |
117.1 g/mol |
IUPAC-Name |
1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7) |
InChI-Schlüssel |
AHKFLJODSRVDLO-UHFFFAOYSA-N |
SMILES |
C1CNOC1C(=O)O |
Kanonische SMILES |
C1CNOC1C(=O)O |
Synonyme |
(+-)-isomer of 5-oxaproline 5-isoxazolidinecarboxylic acid 5-oxaproline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


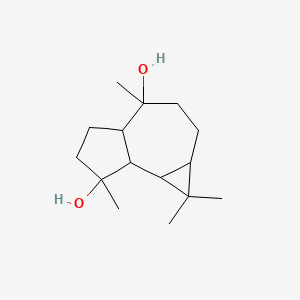
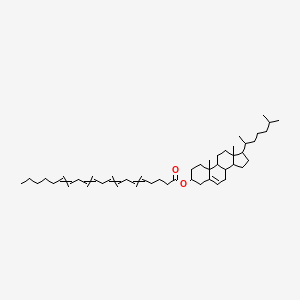
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
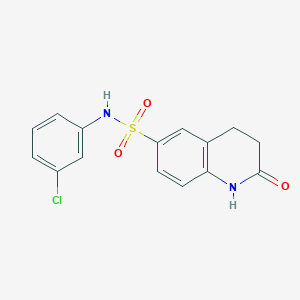
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
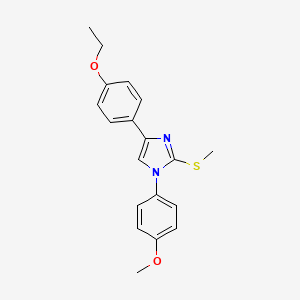
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
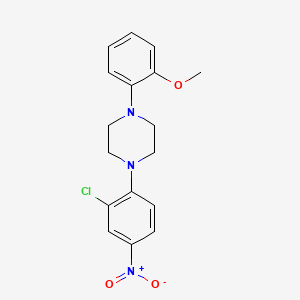
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
